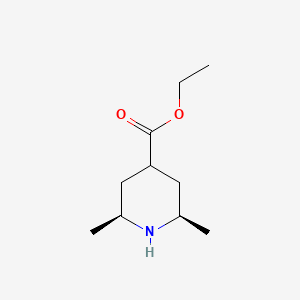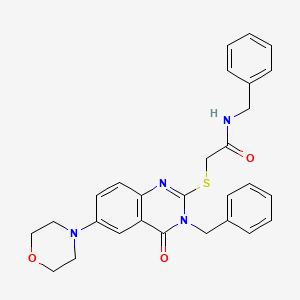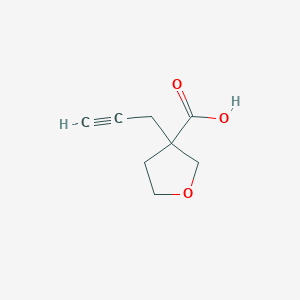
3-(Prop-2-yn-1-yl)oxolane-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Prop-2-yn-1-yl)oxolane-3-carboxylic acid is a chemical compound with the CAS Number: 1514141-11-7 . Its molecular weight is 156.18 . The IUPAC name for this compound is 3-allyltetrahydro-3-furancarboxylic acid .
Molecular Structure Analysis
The InChI code for 3-(Prop-2-yn-1-yl)oxolane-3-carboxylic acid is 1S/C8H12O3/c1-2-3-8(7(9)10)4-5-11-6-8/h2H,1,3-6H2,(H,9,10) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
The physical and chemical properties of 3-(Prop-2-yn-1-yl)oxolane-3-carboxylic acid include its molecular weight (156.18 ) and its IUPAC name (3-allyltetrahydro-3-furancarboxylic acid ). Unfortunately, additional properties such as melting point, boiling point, and density were not available in the search results.科学的研究の応用
Synthetic Applications in Organic Chemistry
Research has shown the application of prop-2-ynyl alpha-ketoesters, which share a reactive moiety with 3-(Prop-2-yn-1-yl)oxolane-3-carboxylic acid, in the synthesis of heterocyclic derivatives. Under oxidative carbonylation conditions catalyzed by palladium, these compounds can be transformed into various derivatives, including tetrahydrofuran and dioxolane derivatives. These reactions offer a versatile approach to creating complex molecular structures, highlighting the compound's utility in synthesizing pharmaceuticals and materials with specific chemical properties (Bacchi et al., 2005).
Carboxylic Acid Recovery and Extraction
Studies on the extraction of carboxylic acids, such as propionic acid, from aqueous waste streams and fermentation broths, provide insights into the broader applications of carboxylic acid derivatives. The research focused on improving extraction efficiencies using binary extractants and modifying diluents, which is critical for industrial applications including bioprocessing and waste treatment. This emphasizes the importance of understanding the chemical behavior of compounds like 3-(Prop-2-yn-1-yl)oxolane-3-carboxylic acid in separation and purification technologies (Keshav et al., 2009).
Photophysical and Coordination Properties
Research into the E and Z isomers of benzoxazolyl-propenoic acids, structurally related to 3-(Prop-2-yn-1-yl)oxolane-3-carboxylic acid, sheds light on their photophysical properties and potential applications in materials science. These studies reveal how molecular structure influences the optical and electronic properties of organic compounds, which can be leveraged in the development of organic electronic devices, light-emitting diodes, and photovoltaic cells (Trujillo-Ferrara et al., 2004).
Enabling Technologies for Sustainable Chemistry
The catalytic activity of copper in the bis-trifluoromethylthiolation of propiolic acid derivatives, which include structures related to 3-(Prop-2-yn-1-yl)oxolane-3-carboxylic acid, represents a significant advancement in the field of sustainable chemistry. These reactions demonstrate the potential for developing new methods for introducing fluorinated groups into organic molecules, which is crucial for the pharmaceutical industry and the synthesis of agrochemicals (Pan et al., 2017).
Safety and Hazards
作用機序
Mode of Action
It has been suggested that both the starting material and the product act as photosensitizers . Reactive oxygen species such as singlet oxygen (1 O 2) and superoxide anion (O 2 ˙ −) are generated through energy transfer and a single electron transfer pathway, playing an important role in the reaction .
特性
IUPAC Name |
3-prop-2-ynyloxolane-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c1-2-3-8(7(9)10)4-5-11-6-8/h1H,3-6H2,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPVOTZROLTXESN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCC1(CCOC1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2H-1,3-benzodioxol-5-yl)-2-({6-phenylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2866044.png)
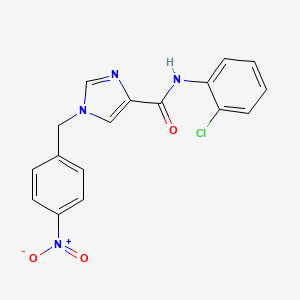

![N-(2-(2-chlorophenyl)-2-methoxyethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2866050.png)
![4-[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino]-4-oxobutanoic acid](/img/structure/B2866051.png)

![4-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazine-1-carbonyl)-1H-imidazol-2(3H)-one](/img/structure/B2866054.png)
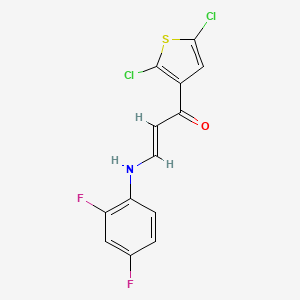
![2-(3-chlorophenyl)-N-(2,4-dimethoxyphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide](/img/structure/B2866057.png)
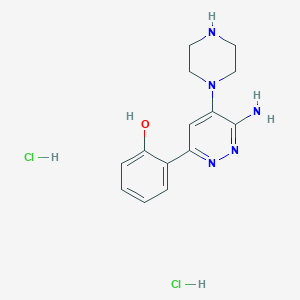
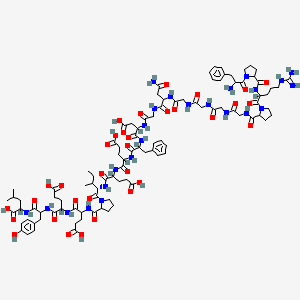
![1-Phenyl-5-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]pentane-1,5-dione](/img/structure/B2866061.png)
